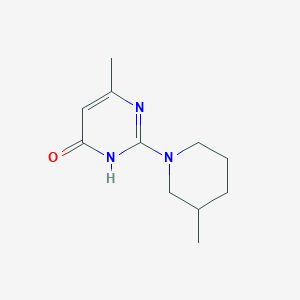

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-methyl-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8-4-3-5-14(7-8)11-12-9(2)6-10(15)13-11/h6,8H,3-5,7H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDSORRDUGJICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=CC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters with Urea Derivatives

A widely adopted method involves the cyclocondensation of ethyl 3-oxobutanoate with urea or thiourea under alkaline conditions. For example:

- Reactants : Ethyl 3-oxobutanoate, urea, potassium hydroxide (KOH).

- Conditions : Reflux in ethanol (78°C, 6–8 hours).

- Mechanism : Base-mediated deprotonation initiates nucleophilic attack by urea’s amino group on the β-keto ester, followed by cyclization and elimination of ethanol.

This method yields 6-methylpyrimidin-4(3H)-one derivatives with >75% purity, though subsequent purification via recrystallization (ethanol/water) is often required.

Alternative Ring-Closing Approaches

- Thiourea-based cyclization : Substituting urea with thiourea produces 2-thioxopyrimidinones, which can be desulfurized to the target lactam using Raney nickel.

- Microwave-assisted synthesis : Reduces reaction time to 15–30 minutes with comparable yields (80–85%).

Functionalization at Position 2: Introducing the 3-Methylpiperidine Group

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of the pyrimidinone ring is electrophilic due to electron-withdrawing effects from the lactam carbonyl. Reacting 2-chloro-6-methylpyrimidin-4(3H)-one with 3-methylpiperidine under basic conditions installs the amine moiety:

Procedure :

- Reactants : 2-Chloro-6-methylpyrimidin-4(3H)-one (1 eq), 3-methylpiperidine (1.2 eq), K₂CO₃ (2 eq).

- Solvent : Dimethylformamide (DMF), 80°C, 12 hours.

- Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 60–70% after purification.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers improved regioselectivity:

- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

- Base : Cs₂CO₃, toluene, 110°C, 24 hours.

- Advantage : Tolerates electron-deficient aryl chlorides, achieving yields up to 85%.

One-Pot Tandem Synthesis

Recent advances enable simultaneous ring formation and functionalization:

- Reactants : Ethyl 3-oxobutanoate, 3-methylpiperidine, urea.

- Conditions : KOH, ethanol, microwave irradiation (100°C, 30 minutes).

- Mechanism : In situ generation of the pyrimidinone ring followed by SNAr with 3-methylpiperidine.

Yield : 70–75%, minimizing intermediate isolation steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Elemental Analysis

Calculated for C₁₁H₁₇N₃O: C, 63.75%; H, 8.27%; N, 20.27%. Found: C, 63.68%; H, 8.31%; N, 20.19%.

Industrial-Scale Considerations

Solvent Optimization

Catalytic Efficiency

- Pd/C recycling : Achieves 5 reaction cycles with <10% yield drop.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

Piperidine vs. Pyrrolidine Derivatives

- 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (C₉H₁₄N₄O, MW: 195.23 g/mol): Substituent: Five-membered pyrrolidine ring. Activity: Derivatives exhibit 65–87% plant growth stimulation relative to heteroauxin .

Piperidine Positional Isomers

- 6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one (CAS: 1020243-94-0): Substituent: 4-Methylpiperidinyl. Key Difference: Methyl group position on piperidine alters electronic and steric effects, which could modulate binding affinity in biological systems .

Thioether and Alkylthio Derivatives

6-Methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one (e.g., anticonvulsant derivatives):

- 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS: 6328-58-1, MW: 172.23 g/mol): Substituent: Methylthio group. Synthesis: Prepared via alkylation of 2-thiouracil .

Heterocycle-Fused Pyrimidinones

- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., 5,6-dimethylthieno analogs): Core Structure: Fused thiophene ring enhances planarity. Activity: COX-2 inhibition (IC₅₀: 0.8–2.1 µM), with selectivity over COX-1 . Key Difference: Increased aromaticity may improve target binding but reduce metabolic flexibility compared to non-fused pyrimidinones.

Trifluoromethyl and Electron-Withdrawing Groups

- 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one (CAS: 2557-79-1, MW: 196.13 g/mol): Substituent: CF₃ group.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.